molecular formula C9H9FO4 B13413952 (2-Fluoro-6-methoxyphenoxy)acetic acid

(2-Fluoro-6-methoxyphenoxy)acetic acid

Cat. No.: B13413952
M. Wt: 200.16 g/mol
InChI Key: KLZJSQDVSPJMAA-UHFFFAOYSA-N
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Description

(2-Fluoro-6-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C9H9FO4 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-6-methoxyphenoxy)acetic acid typically involves the reaction of 2-fluoro-6-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

    Reduction: Formation of (2-Fluoro-6-methoxyphenoxy)ethanol.

    Substitution: Formation of various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

(2-Fluoro-6-methoxyphenoxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Fluoro-6-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxyphenoxy)acetic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.

    (2-Fluorophenoxy)acetic acid: Lacks the methoxy group, affecting its reactivity and interactions.

    (2-Fluoro-6-hydroxyphenoxy)acetic acid: The methoxy group is replaced with a hydroxyl group, altering its chemical behavior.

Uniqueness

(2-Fluoro-6-methoxyphenoxy)acetic acid is unique due to the presence of both the fluorine atom and methoxy group, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9FO4

Molecular Weight

200.16 g/mol

IUPAC Name

2-(2-fluoro-6-methoxyphenoxy)acetic acid

InChI

InChI=1S/C9H9FO4/c1-13-7-4-2-3-6(10)9(7)14-5-8(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

KLZJSQDVSPJMAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)OCC(=O)O

Origin of Product

United States

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